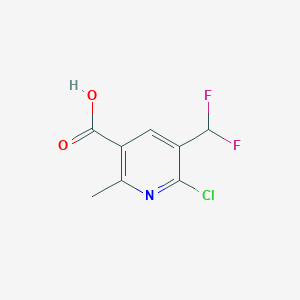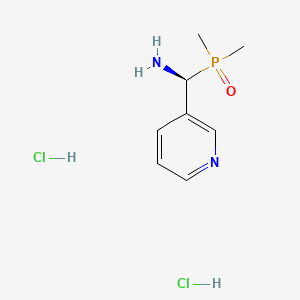
(1S)-1-(dimethylphosphoryl)-1-(pyridin-3-yl)methanaminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(dimethylphosphoryl)-1-(pyridin-3-yl)methanaminedihydrochloride is a chemical compound that features a phosphoryl group, a pyridine ring, and a methanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(dimethylphosphoryl)-1-(pyridin-3-yl)methanaminedihydrochloride typically involves the following steps:
Formation of the Pyridine Derivative: The pyridine ring is functionalized to introduce the necessary substituents.
Introduction of the Phosphoryl Group: The dimethylphosphoryl group is introduced through a phosphorylation reaction.
Formation of the Methanamine Moiety: The methanamine group is introduced via reductive amination or other suitable methods.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(dimethylphosphoryl)-1-(pyridin-3-yl)methanaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the phosphoryl group or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the pyridine ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions may introduce new functional groups on the pyridine ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S)-1-(dimethylphosphoryl)-1-(pyridin-3-yl)methanaminedihydrochloride can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of phosphoryl and pyridine-containing compounds on biological systems. It could serve as a model compound for understanding the interactions of similar molecules with enzymes, receptors, and other biological targets.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (1S)-1-(dimethylphosphoryl)-1-(pyridin-3-yl)methanaminedihydrochloride would depend on its specific applications. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The phosphoryl group could be involved in phosphorylation reactions, while the pyridine ring may participate in π-π interactions or hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-(dimethylphosphoryl)-1-(pyridin-2-yl)methanaminedihydrochloride: Similar structure but with the pyridine ring substituted at the 2-position.
(1S)-1-(dimethylphosphoryl)-1-(pyridin-4-yl)methanaminedihydrochloride: Similar structure but with the pyridine ring substituted at the 4-position.
(1S)-1-(dimethylphosphoryl)-1-(pyridin-3-yl)ethanaminedihydrochloride: Similar structure but with an ethanamine moiety instead of methanamine.
Uniqueness
(1S)-1-(dimethylphosphoryl)-1-(pyridin-3-yl)methanaminedihydrochloride is unique due to its specific substitution pattern and the presence of both a phosphoryl group and a pyridine ring. This combination of features may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H15Cl2N2OP |
|---|---|
Peso molecular |
257.09 g/mol |
Nombre IUPAC |
(S)-dimethylphosphoryl(pyridin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H13N2OP.2ClH/c1-12(2,11)8(9)7-4-3-5-10-6-7;;/h3-6,8H,9H2,1-2H3;2*1H/t8-;;/m0../s1 |
Clave InChI |
GDYQSHRWICHTAW-JZGIKJSDSA-N |
SMILES isomérico |
CP(=O)(C)[C@@H](C1=CN=CC=C1)N.Cl.Cl |
SMILES canónico |
CP(=O)(C)C(C1=CN=CC=C1)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


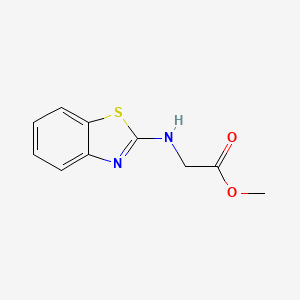
![4-(5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13568301.png)

![7,7-Difluorobicyclo[4.1.0]heptane-3-carbaldehyde](/img/structure/B13568311.png)
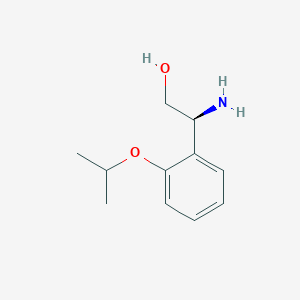

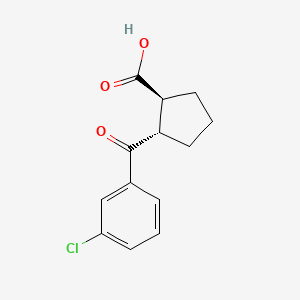
![6-Chloro-1-(1,1-dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13568326.png)

![1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanaminehydrochloride](/img/structure/B13568340.png)
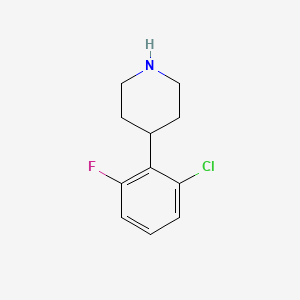
![3-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]propan-1-aminehydrochloride](/img/structure/B13568344.png)
